REACTION_CXSMILES
|
C([Li])CCC.[CH3:6][CH2:7][CH2:8][CH2:9][CH2:10]C.C(N=CC1CCCCC1)CCC.C[O:25][C:26](=[O:35])[C@H:27]([CH2:33]O)[N:28](Cl)[C:29](=O)[CH3:30]>C(COC)OC>[CH2:29]1[C:30]2([CH2:10][CH2:9][CH2:8][CH2:7][CH2:6]2)[CH2:33][CH:27]([C:26]([OH:25])=[O:35])[NH:28]1
|
Name
|
|
Quantity
|
6.4 g
|
Type
|
reactant
|
Smiles
|
C(CCC)[Li]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CCCCCC
|
Name
|
|
Quantity
|
16.7 g
|
Type
|
reactant
|
Smiles
|
C(CCC)N=CC1CCCCC1
|
Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
C(OC)COC
|
Name
|
N-acetylchloroserine methyl ester
|
Quantity
|
18 g
|
Type
|
reactant
|
Smiles
|
COC([C@@H](N(C(C)=O)Cl)CO)=O
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
COCCOC
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred for a further 1 hour at a low temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
were added dropwise, with efficient cooling
|
Type
|
TEMPERATURE
|
Details
|
to warm up
|
Type
|
CUSTOM
|
Details
|
evaporated to a small volume in vacuo
|
Type
|
TEMPERATURE
|
Details
|
heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux for 45 min
|
Duration
|
45 min
|
Type
|
CUSTOM
|
Details
|
The mixture was evaporated in vacuo
|
Type
|
ADDITION
|
Details
|
1 g of Pt/C (10% Pt) was added
|
Type
|
FILTRATION
|
Details
|
The mixture was filtered
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
chromatographed over a silica gel column with the system chloroform/methanol/glacial acetic acid/water 25:15:2:2
|
Type
|
CUSTOM
|
Details
|
The amino acid crystallized from the appropriate eluate
|
Type
|
CUSTOM
|
Details
|
after evaporation
|
Reaction Time |
1 h |
Name
|
|
Type
|
|
Smiles
|
C1NC(CC12CCCCC2)C(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |